physicochemical properties of 3-Bromopropyltrimethylsilane
physicochemical properties of 3-Bromopropyltrimethylsilane
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromopropyltrimethylsilane
Abstract
3-Bromopropyltrimethylsilane (CAS No: 10545-34-3) is a bifunctional organosilane of significant interest in advanced organic synthesis and materials science.[1] Its unique molecular architecture, featuring a reactive terminal alkyl bromide and a stable trimethylsilyl group, makes it a versatile reagent for a multitude of applications, including the introduction of the trimethylsilylpropyl moiety in drug development, surface modification of materials, and as a key intermediate in complex syntheses. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, reactivity profile, and practical applications, grounded in established scientific principles and supported by relevant data.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 3-Bromopropyltrimethylsilane are pivotal for its handling, reaction setup, and purification. While specific experimental data for some properties of 3-Bromopropyltrimethylsilane are not consistently reported in readily available literature, we can infer its characteristics from its structure and compare them to closely related compounds.
Table 1: Physicochemical Data Summary for 3-Bromopropyltrimethylsilane and a Related Analog
| Property | Value for 3-Bromopropyltrimethylsilane | Comparative Value: (3-Bromopropyl)trimethoxysilane | Reference |
| Molecular Formula | C₆H₁₅BrSi | C₆H₁₅BrO₃Si | [1] |
| Molecular Weight | 195.17 g/mol | 243.17 g/mol | [1] |
| CAS Number | 10545-34-3 | 51826-90-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless to pale yellow liquid | [3] |
| Boiling Point | Data not readily available | 130 °C at 45 mmHg | [4] |
| Density | Data not readily available | 1.298 g/mL at 20 °C | [4] |
| Refractive Index (n²⁰/D) | Data not readily available | 1.440 | [4] |
Solubility Profile
Based on its molecular structure, which combines a nonpolar alkyl-silyl backbone with a polar C-Br bond, 3-Bromopropyltrimethylsilane is expected to be miscible with a wide range of common organic solvents. This is analogous to similar functionalized silanes.[5] It is predicted to be soluble in alcohols, ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene), but immiscible with water.[6]
Spectroscopic and Structural Elucidation
The spectroscopic profile of 3-Bromopropyltrimethylsilane is key to its identification and the monitoring of its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
-
δ ~3.4 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine (-CH₂Br) are the most deshielded due to the electronegativity of bromine.[7]
-
δ ~1.9 ppm (multiplet, 2H): Protons on the central carbon of the propyl chain (-CH₂-).
-
δ ~0.7 ppm (triplet, 2H): Protons on the carbon adjacent to the silicon (-Si-CH₂-).
-
δ ~0.0 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group, which are highly shielded and appear far upfield.[8]
¹³C NMR (Predicted): The carbon spectrum confirms the carbon skeleton.
-
δ ~35 ppm: Carbon attached to bromine (C-Br).[9]
-
δ ~28 ppm: Central carbon of the propyl chain.
-
δ ~15 ppm: Carbon attached to silicon (Si-C).
-
δ ~ -2 ppm: Carbon of the trimethylsilyl groups.[2]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. A representative spectrum would show:
-
2955-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.
-
1465-1450 cm⁻¹: C-H bending (scissoring) vibrations.
-
1250 cm⁻¹: A characteristic sharp, strong peak corresponding to the Si-C stretch of the trimethylsilyl group.
-
~690 cm⁻¹: C-Br stretching vibration. An IR spectrum for the closely related (3-Chloropropyl)trimethylsilane is available from the NIST WebBook, which supports the expected positions of these peaks.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-Bromopropyltrimethylsilane results in a distinct fragmentation pattern. Key features include:
-
Molecular Ion (M⁺): A pair of peaks at m/z 194/196 , reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Key Fragments:
Reactivity Profile and Synthetic Utility
The synthetic value of 3-Bromopropyltrimethylsilane lies in its dual reactivity. The C-Br bond serves as a site for nucleophilic substitution and organometallic reactions, while the trimethylsilyl group is largely inert under these conditions but can influence the molecule's properties.
Nucleophilic Substitution Reactions
The primary carbon-bromine bond is susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the covalent attachment of the trimethylsilylpropyl group to other molecules.[3]
-
Example Reaction: Reaction with sodium azide (NaN₃) would yield 3-azidopropyltrimethylsilane, a precursor for "click chemistry" reactions.
Grignard Reagent Formation
Treatment with magnesium metal in an anhydrous ether solvent converts the alkyl bromide into a Grignard reagent, 3-(trimethylsilyl)propylmagnesium bromide. This reverses the polarity of the terminal carbon, turning it into a potent nucleophile capable of attacking electrophilic centers like aldehydes, ketones, and esters.
Caption: Formation of a Grignard reagent from 3-Bromopropyltrimethylsilane.
Key Applications in Research and Development
-
Surface Modification: As a silane coupling agent, it can be used to functionalize surfaces like silica, glass, and metal oxides. The trimethylsilyl group can interact with the surface, while the bromo-propyl chain provides a reactive handle for further chemical modifications.
-
Pharmaceutical Synthesis: It serves as a building block to introduce a stable, lipophilic trimethylsilylpropyl group into drug candidates, potentially modifying their pharmacokinetic properties.
-
Organic Synthesis: The corresponding Grignard reagent is a valuable tool for creating new carbon-carbon bonds in the synthesis of complex organic molecules.
Experimental Protocols
Protocol for Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromopropyltrimethylsilane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition: Insert the tube into the NMR spectrometer. After locking and shimming the magnetic field, acquire the ¹H NMR spectrum using standard instrument parameters.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive characterization of 3-Bromopropyltrimethylsilane.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromopropyltrimethylsilane should always be consulted, the following precautions, based on related bromo- and chloro-silane compounds, are advised:[10]
-
Hazards: Expected to be a combustible liquid that causes skin and serious eye irritation.[10] May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.
Conclusion
3-Bromopropyltrimethylsilane is a valuable and versatile reagent whose utility is derived from its unique bifunctional nature. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe use in both academic research and industrial applications. While some specific physical data points require further experimental determination, its chemical behavior can be reliably predicted, enabling its successful integration into a wide array of synthetic and materials science workflows.
References
-
Co-Formula. (n.d.). (3-Bromopropyl)trimethoxysilane. Co-Formula. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)trimethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropyltrimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)trimethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). (3-Bromopropyl)trichlorosilane - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]
-
SpectraBase. (n.d.). (3-Bromopropyl)trimethylammonium bromide. SpectraBase. Retrieved from [Link]
-
NIST. (n.d.). (3-Chloropropyl)trimethylsilane. NIST WebBook, SRD 69. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane. Doc Brown's Chemistry. Retrieved from [Link]
-
ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. ZM Silane Limited. Retrieved from [Link]
Sources
- 1. 3-Bromopropyltrimethylsilane | C6H15BrSi | CID 12845800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 51826-90-5: (3-Bromopropyl)trimethoxysilane [cymitquimica.com]
- 4. thomassci.com [thomassci.com]
- 5. echemi.com [echemi.com]
- 6. 3-Bromo-1-(trimethylsilyl)-1-propyne | C6H11BrSi | CID 642589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. (3-Chloropropyl)trimethylsilane [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
